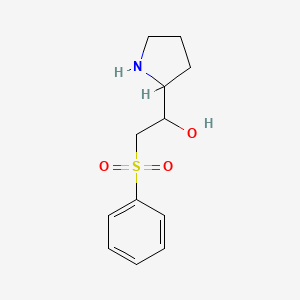
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol is an organic compound that features a phenylsulfonyl group attached to a pyrrolidine ring via an ethan-1-ol linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol typically involves the reaction of phenylsulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of an ethan-1-ol group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethan-1-ol derivatives.
Applications De Recherche Scientifique
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can engage in various interactions with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol.
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-amine: Contains an amine group instead of an alcohol.
Uniqueness
2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl and pyrrolidine moieties allows for versatile applications in various fields of research.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-1-pyrrolidin-2-ylethanol |
InChI |
InChI=1S/C12H17NO3S/c14-12(11-7-4-8-13-11)9-17(15,16)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 |
Clé InChI |
NWABAORXDMOINC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(CS(=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















